Clavaric acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Clavaric acid is a natural product found in Clavariadelphus truncatus with data available.

Applications De Recherche Scientifique

Inhibition of Farnesyl-Protein Transferase

Clavaric acid is recognized for its ability to inhibit farnesyl-protein transferase (FPTase), an enzyme critical for the post-translational modification of Ras proteins, which are often mutated in various cancers. The compound exhibits a competitive inhibition mechanism with an IC50 value of 1.3 µM, making it a promising candidate for anticancer drug development .

Key Findings:

- Mechanism: this compound inhibits Ras processing by targeting FPTase without affecting HMG-CoA reductase, indicating a specific pathway for its anticancer effects .

- Animal Studies: In nude mice models with oncogenic Ras forms, this compound demonstrated reduced tumor development, establishing its potential as a therapeutic agent .

Antitumor Properties

This compound has been classified as an antitumor isoprenoid compound. Its production by Hypholoma sublateritium has been linked to significant antitumor activity, suggesting its utility in cancer treatment strategies .

Case Study:

- Transformation Efficiency: The genetic manipulation of Hypholoma sublateritium via Agrobacterium tumefaciens-mediated transformation has enabled enhanced production of this compound, paving the way for biotechnological applications in drug development .

Chemical Structure and Modifications

The structure of this compound allows for various modifications that can enhance its biological activity. Research has indicated that slight structural changes can significantly impact the inhibitory potency against FPTase .

Table 1: Structural Modifications and Their Effects on Activity

| Modification Type | Description | IC50 Value (µM) |

|---|---|---|

| Methyl Ester Derivative | Inactive | N/A |

| Hydrolysis Product (Clavarinone) | Less active than this compound | N/A |

| Parent Compound | Active (FPTase inhibitor) | 1.3 |

Biosynthetic Potential

Recent studies have explored the biosynthetic pathways of this compound within fungi. Understanding these pathways can lead to improved yields through fermentation techniques and genetic engineering .

Research Insights:

- Genetic manipulation techniques have been applied to enhance the biosynthesis of this compound, which may lead to more efficient production methods for pharmaceutical applications .

Future Directions and Research Opportunities

The ongoing research into this compound's structure-activity relationships and biosynthesis opens several avenues for future studies:

- Optimization of Production: Further exploration into genetic modifications could enhance yield and efficacy.

- Combination Therapies: Investigating the synergistic effects of this compound with other anticancer agents could improve therapeutic outcomes.

- Expanded Biological Testing: Evaluating this compound against a broader range of cancer types and other diseases could reveal additional therapeutic potentials.

Propriétés

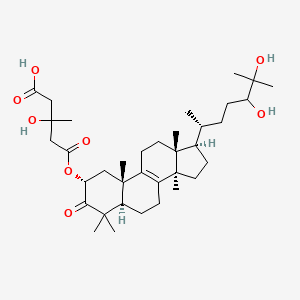

Formule moléculaire |

C36H58O8 |

|---|---|

Poids moléculaire |

618.8 g/mol |

Nom IUPAC |

5-[[(2R,5R,10S,13R,14R,17R)-17-[(2R)-5,6-dihydroxy-6-methylheptan-2-yl]-4,4,10,13,14-pentamethyl-3-oxo-1,2,5,6,7,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-2-yl]oxy]-3-hydroxy-3-methyl-5-oxopentanoic acid |

InChI |

InChI=1S/C36H58O8/c1-21(10-13-27(37)32(4,5)42)22-14-16-36(9)24-11-12-26-31(2,3)30(41)25(44-29(40)20-33(6,43)19-28(38)39)18-34(26,7)23(24)15-17-35(22,36)8/h21-22,25-27,37,42-43H,10-20H2,1-9H3,(H,38,39)/t21-,22-,25-,26+,27?,33?,34-,35-,36+/m1/s1 |

Clé InChI |

FNHDSKHVYPYDAZ-VCICWZRISA-N |

SMILES |

CC(CCC(C(C)(C)O)O)C1CCC2(C1(CCC3=C2CCC4C3(CC(C(=O)C4(C)C)OC(=O)CC(C)(CC(=O)O)O)C)C)C |

SMILES isomérique |

C[C@H](CCC(C(C)(C)O)O)[C@H]1CC[C@@]2([C@@]1(CCC3=C2CC[C@@H]4[C@@]3(C[C@H](C(=O)C4(C)C)OC(=O)CC(C)(CC(=O)O)O)C)C)C |

SMILES canonique |

CC(CCC(C(C)(C)O)O)C1CCC2(C1(CCC3=C2CCC4C3(CC(C(=O)C4(C)C)OC(=O)CC(C)(CC(=O)O)O)C)C)C |

Synonymes |

24,25-dihydroxy-2-(3-hydroxy-3-methylglutaryl)lanostan-3-one clavaric acid |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.